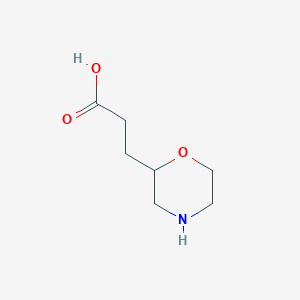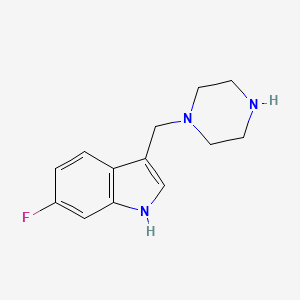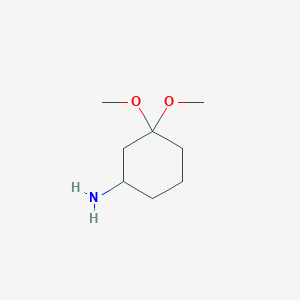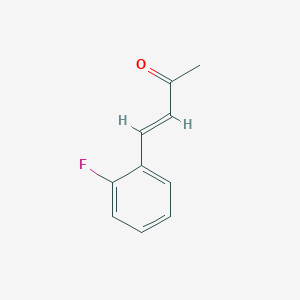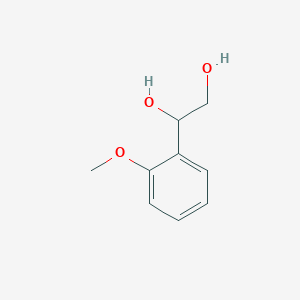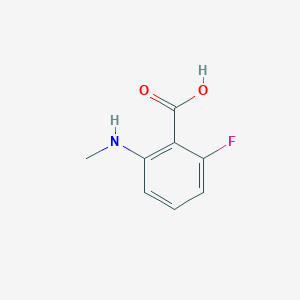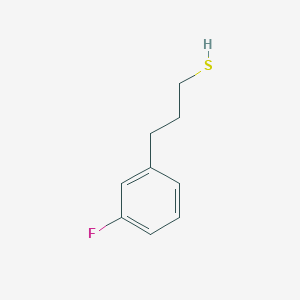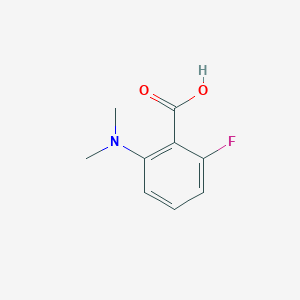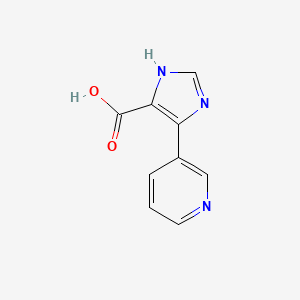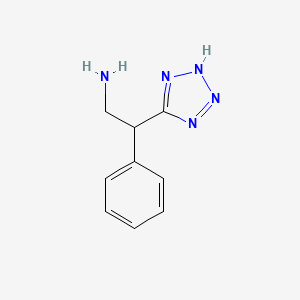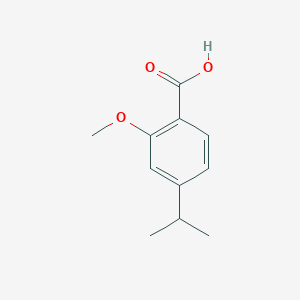
1-(4-chlorophenyl)-1,3-Propanediol
Overview
Description
1-(4-chlorophenyl)-1,3-Propanediol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-1,3-Propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-1,3-Propanediol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Direct Hydrogenolysis of Glycerol : A study by Nakagawa et al. (2010) describes the use of rhenium-modified iridium catalysts for the direct hydrogenolysis of glycerol to 1,3-propanediol in aqueous media, highlighting a potential pathway for producing 1,3-propanediol (Nakagawa, Shinmi, Koso, & Tomishige, 2010).
Genetically Engineered Strains for Production : Yang et al. (2018) reviewed the use of genetically engineered microorganisms for the efficient biosynthesis of 1,3-propanediol, a valuable chemical used in various industries, from glycerol or similar substrates (Yang, Yun, Zhang, Magocha, Zabed, Xue, Fokum, Sun, & Qi, 2018).
Analysis of Related Molecules : Viji et al. (2020) performed a comprehensive analysis of a similar molecule, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, revealing its antimicrobial properties and potential applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Microbial Production Perspectives : Research by Saxena et al. (2009) reviews strategies for microbial production of 1,3-propanediol, including genetic and metabolic engineering, highlighting its potential for industrial applications (Saxena, Anand, Saran, & Isar, 2009).
Biotechnological Production Advances : A study by Kaur et al. (2012) presents the state of the art in biotechnological production technologies for 1,3-propanediol, focusing on bioprocess engineering methods and the development of recombinant strains (Kaur, Srivastava, & Chand, 2012).
Photoallergic Contact Dermatitis Study : Montoro et al. (1997) investigated Chlorphcnesin, which is structurally related to 1-(4-chlorophenyl)-1,3-Propanediol, and its role in contact allergy (Montoro, Rodríguez‐Serna, Liñana, Ferre, & Sanchez‐Motilla, 1997).
Construction of Metabolic Pathways : Liang et al. (2010) engineered an Escherichia coli strain to produce 1,3-propanediol directly from glucose, demonstrating a novel approach to its production (Liang, Zhang, Li, & Qi, 2010).
properties
IUPAC Name |
1-(4-chlorophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYVQNOBTVGBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1,3-Propanediol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

